Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate
Overview
Description
Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate is a chemical compound that is part of the 1,4-benzodioxine family. This family of compounds is known for its diverse range of biological activities and potential therapeutic applications. The compound itself can serve as a precursor or intermediate in the synthesis of various pharmacologically active molecules.
Synthesis Analysis
The synthesis of related 1,4-benzodioxine derivatives has been explored in several studies. For instance, a new synthesis route for 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and 3-aminomethylene-1,4-benzodioxin-2(3H)-one derivatives has been reported, which are potential therapeutic compounds . These compounds were synthesized from 1,4-benzodioxin-2-carboxylic esters or carboxamides reacting with nucleophilic amines in a basic environment facilitated by K2CO3 or amine. Although not directly related to the target molecule, these studies provide insight into the synthetic pathways that could be adapted for the synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate.
Molecular Structure Analysis
The molecular structure of compounds within the 1,4-benzodioxine family, such as the 6-carboxylic acid and the 6-methylsulfonate of 2,4-bis(trichloromethyl)-1,3-benzdioxin, has been determined using X-ray crystallography . These studies reveal the conformation of the dioxin ring and the positioning of substituents, which are crucial for understanding the chemical behavior and potential reactivity of the compounds. This information is valuable for the structural analysis of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate.
Chemical Reactions Analysis
The reactivity of similar compounds has been studied, such as the electrochemical reduction of methyl 3-halo-1-benzothiophene-2-carboxylates . These studies provide insights into the reactivity and potential transformation of the benzodioxine derivatives under various conditions, which could be relevant for understanding the chemical reactions that Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-benzodioxine derivatives are influenced by their molecular structure. For example, the identification of regioisomers of methyl 1,4-benzodioxane-2-carboxylate was achieved through NMR analyses, which is crucial for understanding the properties of these compounds . Such analytical techniques could be employed to determine the physical and chemical properties of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate, including its purity, stability, and reactivity.
Scientific Research Applications
Anti-inflammatory Properties
Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate has been found to exhibit significant anti-inflammatory properties. Vazquez et al. (1996) synthesized new carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit and discovered that 2-(2,3-dihydro-1, 4-benzodioxin-6-yl)acetic acid demonstrated comparable potency to Ibuprofen in reducing inflammation in a rat paw edema assay (Vazquez, Rosell, & Pujol, 1996).
Potential Therapeutic Applications
The compound has shown potential as a precursor for therapeutical compounds. Bozzo et al. (2003) reported that 1,4-benzodioxin-2-carboxylic esters or carboxamides, when reacted with nucleophilic amines, provide access to various compounds which could be developed into therapeutic agents (Bozzo, Pujol, Solans, & Font‐Bardia, 2003).
Antibacterial and Enzyme Inhibition
Abbasi et al. (2017) explored the synthesis of sulfonamides bearing the 1,4-benzodioxin ring, which displayed notable antibacterial potential and lipoxygenase enzyme inhibition. This suggests possible applications in treating inflammatory diseases (Abbasi et al., 2017).
Synthesis of Enantiomers
The synthesis of racemic and enantiomerically pure forms of 2,3-dihydro-1,4-benzodioxin derivatives has been a focus in the field. Vazquez et al. (1997) synthesized racemic and enantiomerically pure forms of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propionic acid, with significant anti-inflammatory properties observed in some of these derivatives (Vazquez, Rosell, & Pujol, 1997).
Anticonvulsant Activity
Amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid have been synthesized and evaluated for anticonvulsant activity, as reported by Arustamyan et al. (2019). This suggests potential applications in epilepsy treatment (Arustamyan et al., 2019).
properties
IUPAC Name |
methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-12-10(11)7-2-3-8-9(6-7)14-5-4-13-8/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUXWAIDEGEMEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396639 | |
Record name | Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate | |
CAS RN |
20197-75-5 | |
Record name | Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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